molecular formula C21H21FN6O B12354826 (3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one

(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one

Cat. No.: B12354826
M. Wt: 392.4 g/mol
InChI Key: VRLGJSYPIOVRLQ-UHFFFAOYSA-N
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Description

Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It is primarily investigated for its potential use in treating various cancers, including acute myeloid leukemia and multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dovitinib is synthesized through a multi-step process involving several key intermediates. The synthesis typically starts with the preparation of a substituted aniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the core structure of dovitinib.

Industrial Production Methods

Industrial production of dovitinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Dovitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions are typically modified versions of dovitinib with altered functional groups, which can have different biological activities and pharmacokinetic properties .

Scientific Research Applications

Dovitinib has a wide range of scientific research applications, particularly in the fields of:

Mechanism of Action

Dovitinib exerts its effects by inhibiting multiple RTKs, including fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR). By binding to these receptors, dovitinib prevents their phosphorylation, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dovitinib

Dovitinib is unique in its ability to inhibit a broader range of RTKs compared to other similar compounds. This broad-spectrum inhibition makes it a promising candidate for treating various cancers that involve multiple signaling pathways .

Properties

Molecular Formula

C21H21FN6O

Molecular Weight

392.4 g/mol

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one

InChI

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25)

InChI Key

VRLGJSYPIOVRLQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N

Origin of Product

United States

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